

# A Comparative Guide to CD70 Antibodies: ARGX-110 (Cusatuzumab) vs. Other Investigational Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-110 |           |
| Cat. No.:            | B12378927           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The cell surface molecule CD70 has emerged as a compelling target in oncology due to its restricted expression on normal tissues and its overexpression in a variety of hematological malignancies and solid tumors.[1] This differential expression provides a therapeutic window for targeted therapies, leading to the development of several anti-CD70 monoclonal antibodies. This guide provides an objective comparison of ARGX-110 (cusatuzumab), a clinical-stage CD70 antibody, with other notable CD70-targeting antibodies, supported by available preclinical and clinical data.

# Mechanism of Action: A Multi-pronged Attack on Cancer

CD70, the ligand for the CD27 receptor, plays a crucial role in immune regulation and tumor biology.[2] The interaction between CD70 and CD27 can promote the proliferation and survival of cancer cells and contribute to immune evasion.[2] Anti-CD70 monoclonal antibodies are primarily designed to disrupt this signaling axis and eliminate cancer cells through various mechanisms.

ARGX-110 (cusatuzumab) is an afucosylated humanized IgG1 monoclonal antibody that binds to CD70 with high affinity. Its mechanism of action is threefold:



- Blocking of CD70/CD27 Signaling: By binding to CD70, cusatuzumab prevents its interaction
  with the CD27 receptor, thereby inhibiting downstream signaling pathways that promote
  tumor cell proliferation and survival.
- Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC): The removal of fucose from the antibody's Fc region significantly enhances its binding to FcyRIIIa on natural killer (NK) cells, leading to potent tumor cell lysis.
- Other Effector Functions: Cusatuzumab also mediates antibody-dependent cellular phagocytosis (ADCP) and complement-dependent cytotoxicity (CDC), further contributing to the elimination of CD70-expressing tumor cells.

Other investigational CD70 antibodies, such as SEA-CD70, also leverage enhanced ADCC through afucosylation. In contrast, antibody-drug conjugates (ADCs) like SGN-CD70A (vandortuzumab vedotin) utilize the antibody to deliver a cytotoxic payload directly to the tumor cell.

#### Preclinical Performance: A Head-to-Head Look

Direct comparative preclinical studies between all CD70 antibodies are not publicly available. However, by compiling data from individual studies, we can draw a comparative picture of their in vitro and in vivo activities.



| Parameter        | ARGX-110<br>(Cusatuzumab<br>)                               | SGN-70                                                                       | SEA-CD70                                                                      | SGN-CD70A<br>(Vandortuzum<br>ab vedotin)                   |
|------------------|-------------------------------------------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------------------------|------------------------------------------------------------|
| Antibody Type    | Afucosylated<br>humanized IgG1<br>mAb                       | Humanized IgG1<br>mAb                                                        | Non-fucosylated<br>humanized IgG1<br>mAb                                      | ADC (anti-CD70<br>mAb conjugated<br>to PBD dimer)          |
| Binding Affinity | Picomolar affinity<br>to human CD70.                        | High affinity.                                                               | Not explicitly stated, but implied high affinity.                             | High affinity.                                             |
| ADCC Activity    | Enhanced ADCC activity.                                     | Induces ADCC.                                                                | Enhanced ADCC activity.                                                       | Not the primary mechanism of action.                       |
| CDC Activity     | Induces CDC.                                                | Induces CDC.                                                                 | Induces CDC.                                                                  | Not the primary mechanism of action.                       |
| ADCP Activity    | Induces ADCP.                                               | Induces ADCP.                                                                | Induces ADCP.                                                                 | Not the primary mechanism of action.                       |
| In Vivo Efficacy | Showed anti-<br>tumor activity in<br>preclinical<br>models. | Significantly decreased tumor burden and prolonged survival in mouse models. | Additive activity in combination with azacitidine in a xenograft mouse model. | Potent anti-tumor<br>activity in<br>preclinical<br>models. |

# **Clinical Development and Efficacy**

The clinical development of CD70 antibodies has seen both successes and setbacks, highlighting the challenges of translating preclinical promise into clinical benefit.



| Antibody                                | Indication(s)                                                               | Key Clinical<br>Findings                                                                                                                   | Status                       |
|-----------------------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|
| ARGX-110<br>(Cusatuzumab)               | Acute Myeloid<br>Leukemia (AML),<br>Myelodysplastic<br>Syndromes (MDS)      | In combination with azacitidine, has shown promising response rates in newly diagnosed AML patients ineligible for intensive chemotherapy. | Phase 2 trials<br>ongoing.   |
| SEA-CD70                                | Myelodysplastic<br>Syndromes (MDS),<br>Acute Myeloid<br>Leukemia (AML)      | In combination with azacitidine, demonstrated manageable safety and preliminary efficacy in previously untreated higher-risk MDS patients. | Phase 1 trials<br>ongoing.   |
| SGN-CD70A<br>(Vandortuzumab<br>vedotin) | Non-Hodgkin<br>Lymphoma (NHL),<br>Metastatic Renal Cell<br>Carcinoma (mRCC) | Showed modest single-agent activity but was limited by the frequency and severity of thrombocytopenia.                                     | Development<br>discontinued. |

# **Signaling Pathways and Experimental Workflows**

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.





Click to download full resolution via product page

Caption: CD70-CD27 signaling pathway and the inhibitory action of ARGX-110.





Click to download full resolution via product page

Caption: A simplified workflow of an Antibody-Dependent Cellular Cytotoxicity (ADCC) assay.

# **Experimental Protocols**

Detailed experimental protocols are often proprietary or vary between studies. However, the general methodologies for key in vitro assays are outlined below.

### **Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay**

- Cell Preparation:
  - Target Cells: CD70-expressing tumor cell lines (e.g., 786-O renal cell carcinoma cells) are labeled with a detectable marker, such as 51Cr.



- Effector Cells: Peripheral blood mononuclear cells (PBMCs), from which Natural Killer
   (NK) cells are the primary effectors, are isolated from healthy donors.
- Assay Setup:
  - Labeled target cells are plated in a 96-well plate.
  - The anti-CD70 antibody (e.g., ARGX-110) is added at various concentrations.
  - Effector cells are added at a specific effector-to-target (E:T) ratio.
- Incubation: The plate is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.
- Detection: The release of the label (e.g., 51Cr) into the supernatant is measured, which is proportional to the extent of cell lysis.
- Analysis: The percentage of specific lysis is calculated and plotted against antibody concentration to determine the EC50 value.

#### **Complement-Dependent Cytotoxicity (CDC) Assay**

- Cell Preparation: CD70-expressing tumor cells (e.g., U266 multiple myeloma cells) are prepared.
- Assay Setup:
  - Tumor cells are plated in a 96-well plate.
  - The anti-CD70 antibody is added at various concentrations.
  - A source of complement, typically normal human serum, is added to each well.
- Incubation: The plate is incubated to allow for complement-mediated cell lysis.
- Detection: Cell viability is assessed using a colorimetric assay (e.g., MTS or XTT) or by measuring the release of an intracellular enzyme (e.g., LDH).
- Analysis: The percentage of cell death is calculated and plotted against antibody concentration.



# Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

- Cell Preparation:
  - Target Cells: CD70-expressing tumor cells are labeled with a fluorescent dye.
  - Effector Cells: Phagocytic cells, such as macrophages derived from monocytes, are prepared.
- Assay Setup:
  - Effector cells are plated in a 96-well plate.
  - Labeled target cells are opsonized with the anti-CD70 antibody at various concentrations.
  - The opsonized target cells are then co-cultured with the effector cells.
- Incubation: The co-culture is incubated to allow for phagocytosis.
- Detection: The uptake of fluorescently labeled target cells by effector cells is quantified using flow cytometry or high-content imaging.
- Analysis: The percentage of phagocytosis is determined and plotted against antibody concentration.

#### Conclusion

ARGX-110 (cusatuzumab) stands out as a promising anti-CD70 antibody with a multi-faceted mechanism of action, including potent, enhanced ADCC. Its clinical development in AML and MDS, in combination with azacitidine, has shown encouraging results. While other CD70-targeted therapies have been investigated, ARGX-110 and SEA-CD70 are currently leading the charge for naked monoclonal antibodies in this space. The discontinuation of the ADC SGN-CD70A due to toxicity underscores the importance of a favorable safety profile in this class of drugs. As more data from ongoing clinical trials become available, a clearer picture of the comparative efficacy and safety of these agents will emerge, further guiding the development of novel cancer immunotherapies targeting the CD70 pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | CD70 as a target in cancer immunotherapy: advances, challenges, and future directions [frontiersin.org]
- 2. Emergence Of Anti CD70 Antibodies Clinical Trials BioSpace [biospace.com]
- To cite this document: BenchChem. [A Comparative Guide to CD70 Antibodies: ARGX-110 (Cusatuzumab) vs. Other Investigational Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378927#argx-110-compared-to-other-cd70-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





